ETHYL 5-ACETYL-4-METHYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a thiophene ring substituted with various functional groups, including an acetyl group, a methyl group, and a nitro-pyrazole moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively.
Attachment of the Nitro-Pyrazole Moiety: The nitro-pyrazole moiety is synthesized separately and then coupled to the thiophene core through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, acidic or basic catalysts.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction of Nitro Group: Amino derivative.
Substitution of Acetyl Group: Various acyl derivatives.
Hydrolysis of Ester Group: Carboxylic acid derivative.
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Thiophene derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro-pyrazole moiety can interact with enzymes or receptors, leading to inhibition or activation of their functions. The thiophene ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-AMINO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the nitro-pyrazole moiety, which imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-4-25-15(22)12-8(2)13(9(3)20)26-14(12)16-11(21)7-18-6-5-10(17-18)19(23)24/h5-6H,4,7H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRQQMYHIRXDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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